Nodakenetin acetate
描述
Nodakenetin acetate is a coumarin derivative, structurally characterized as an acetylated form of nodakenetin, which itself is the aglycone of nodakenin (a coumarin glucoside). Coumarins are secondary metabolites widely distributed in plants, particularly in the Apiaceae family, and are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Nodakenetin acetate was first isolated from B. albiflora alongside other coumarins such as matsukaze lactone and 3-(1,1-dimethylallyl)-xanthyletin. Its isolation marked a significant discovery, as it was the first natural occurrence of this compound, highlighting the chemotaxonomic uniqueness of B. albiflora . The compound’s synthesis involves acetylation of nodakenetin, as demonstrated in reactions using acetic acid and perchloric acid to yield derivatives like anhydronodakenefin .
属性
CAS 编号 |
50868-46-7 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.30 |
产品来源 |
United States |
相似化合物的比较
Structural Comparison
Nodakenetin acetate belongs to the linear furanocoumarin subclass, distinguished by an acetyl group at the C-7 position (Table 1). Below is a structural comparison with key analogs:
Key Structural Notes:
- Nodakenetin acetate vs.
- Praeruptorin A: Angular dihydropyranocoumarin structure confers distinct pharmacokinetic properties compared to linear analogs .
Bioactivity:
- Nodakenetin acetate: Limited direct studies, but its precursor nodakenetin exhibits anti-inflammatory and neuroprotective effects. Acetylation may modulate these activities .
- Praeruptorins A/B: Known for calcium channel blocking and antitussive effects .
- Xanthyletin : Demonstrates antifungal and antiproliferative properties .
Pharmacokinetics:
- Extraction Efficiency: Nodakenetin acetate and related coumarins show optimal recovery using 70% ethanol via sonication (45 min). Absolute recoveries for nodakenetin and analogs range from 56.9% to 67.3% in plasma .
Analytical Methods
Quantitative analysis of coumarins, including nodakenetin acetate, relies on HPLC-DAD with validation parameters (Table 2):
| Parameter | Nodakenetin Acetate | Nodakenetin | Praeruptorin A |
|---|---|---|---|
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| LOD (ng/mL) | 1.2 | 0.8 | 1.5 |
| LOQ (ng/mL) | 3.6 | 2.4 | 4.5 |
| Retention Time | 22.4 min | 19.8 min | 35.2 min |
Conditions: Phenomenex Luna C18 column (5 µm, 4.6 × 250 mm), mobile phase: 0.1% phosphoric acid in water–acetonitrile, detection at 330 nm .
Natural Sources and Chemotaxonomic Significance
常见问题
Q. 1.1. What analytical methods are validated for quantifying Nodakenetin acetate in biological matrices, and how do extraction solvent choices impact recovery rates?
High-performance liquid chromatography (HPLC) is widely used for quantifying coumarin derivatives like Nodakenetin acetate. Solvent selection significantly affects extraction efficiency: acetonitrile achieves recoveries of 61–67% for nodakenetin and related compounds in plasma, outperforming methanol, ethyl acetate, or dichloromethane due to reduced matrix interference . Method validation should include spike-and-recovery tests across physiological pH ranges and stability assessments under storage conditions.
Q. 1.2. Which enzymatic targets are associated with Nodakenetin acetate’s bioactivity, and what disease models support these findings?
Nodakenetin acetate inhibits α-glucosidase (linked to diabetes), protein tyrosine phosphatase 1B (PTP1B; insulin signaling), and acetylcholinesterase (AChE; Alzheimer’s disease). In vitro assays using rat lens aldose reductase (RLAR) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) further highlight its neuroprotective potential. Anti-tumor activity is attributed to mitochondrial apoptosis via Bax/Bcl-2 protein modulation in cancer cell lines .
Q. 1.3. What spectroscopic and crystallographic methods confirm the structural integrity of synthesized Nodakenetin acetate?
Nuclear magnetic resonance (NMR; ¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for structural validation. X-ray crystallography should include thermal ellipsoid plots (probability ≥50%) and deposition of CIF files in the Cambridge Structural Database. Ensure consistency with reported melting points (e.g., 16–17.5°C in pentane) and refractive indices .
Advanced Research Questions
Q. 2.1. How can contradictory data on Nodakenetin acetate’s mechanism of action (e.g., pro-apoptotic vs. anti-inflammatory effects) be reconciled across studies?
Contradictions often arise from model-specific variables (e.g., cell type, dosage, exposure time). For example, mitochondrial apoptosis (via Bax/Bcl-2) dominates in cancer models, while anti-inflammatory effects (COX-2/5-LOX inhibition) are observed in arthritis models. Researchers should conduct comparative dose-response studies (e.g., 1–100 μM) across disease contexts and validate findings with siRNA knockdowns or enzyme activity assays .
Q. 2.2. What experimental design considerations are critical for in vivo pharmacokinetic studies of Nodakenetin acetate?
Key parameters include:
- Bioavailability : Administer via oral gavage vs. intravenous injection to calculate absolute bioavailability.
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation).
- Tissue distribution : Prioritize organs with target enzymes (e.g., liver for PTP1B, brain for AChE).
- Dosing schedule : Chronic vs. acute dosing impacts toxicity and efficacy thresholds .
Q. 2.3. How can structure-activity relationship (SAR) studies optimize Nodakenetin acetate’s therapeutic profile?
Modify functional groups to enhance target selectivity:
- Acetylation : Improve lipid solubility for blood-brain barrier penetration.
- Methoxy substitutions : Test at positions 3,7,3',4' to reduce off-target effects on RLAR or BACE1.
- Chiral resolution : Compare R-configuration (nodakenetin) vs. S-configuration (marmesin) for enantiomer-specific activity. Validate modifications using enzyme inhibition assays (IC50 shifts) and molecular docking simulations .
Methodological Guidance for Data Interpretation
Q. 3.1. How should researchers address variability in enzyme inhibition data (e.g., PTP1B IC50 discrepancies) across laboratories?
Standardize assay conditions:
- Buffer composition : Use 50 mM HEPES (pH 7.0) for PTP1B assays to minimize pH-dependent activity loss.
- Positive controls : Include sodium orthovanadate (PTP1B inhibitor) to validate assay sensitivity.
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Q. 3.2. What statistical approaches are recommended for validating Nodakenetin acetate’s anti-tumor efficacy in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
